3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one
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Overview
Description
3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features a thiophene ring fused to a pyrazole ring. Heterocyclic compounds are known for their wide range of physical, chemical, and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazole analogs, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and other proteins, which play crucial roles in various biological processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in antimicrobial, anti-inflammatory, and antitumor activities . The compound may exert its effects by modulating these pathways, leading to downstream effects on cellular functions.
Result of Action
Based on the activities of structurally related compounds, it can be hypothesized that the compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group, showing different biological activities.
Dithieno[3,2-b2′,3′-d]thiophene: Another thiophene-based heterocyclic compound with applications in organic electronics.
1H-pyrazolo[3,4-b]pyridine: A pyrazole derivative with different reactivity and applications.
Uniqueness
3-(Thiophen-2-yl)-1H-pyrazol-5(4H)-one is unique due to its combination of thiophene and pyrazole rings, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
3-thiophen-2-yl-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-7-4-5(8-9-7)6-2-1-3-11-6/h1-3H,4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBRBQIACOYUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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